molecular formula C17H19N3O3 B2591420 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid CAS No. 1285343-64-7

1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid

Cat. No.: B2591420
CAS No.: 1285343-64-7
M. Wt: 313.357
InChI Key: PJIXQZBMBJQRHW-UHFFFAOYSA-N
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Description

1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid is a sophisticated chemical scaffold integrating a pyridazine heterocycle with a piperidine-carboxylic acid moiety, designed for advanced pharmacological research. This compound is of significant interest in medicinal chemistry, particularly as a potential inhibitor of Transient Receptor Potential Canonical 6 (TRPC6) channels . The pyridazine ring is a key pharmacophore, known for its high dipole moment and robust hydrogen-bonding capacity, which facilitates optimal target engagement and molecular recognition . The incorporation of the 4-methoxyphenyl substituent further fine-tunes the molecule's physicochemical properties for enhanced biological activity. Research into TRPC6 inhibitors is a rapidly advancing field due to their therapeutic potential in treating a range of conditions. This compound is intended for use in investigative studies targeting renal diseases, cardiovascular disorders, and neurological conditions such as Alzheimer's disease and Parkinsonism . Its molecular framework is also relevant for research in respiratory system pathologies and glucose metabolism . The carboxylic acid functional group provides a versatile handle for further chemical derivatization, enabling researchers to synthesize analogues for structure-activity relationship (SAR) studies or to create probes for biochemical assays. This product is intended for research purposes only by trained professionals in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-8-9-16(19-18-15)20-10-2-3-13(11-20)17(21)22/h4-9,13H,2-3,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIXQZBMBJQRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiplatelet Activity

Recent studies have indicated that derivatives of piperidine, including 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid, exhibit significant antiplatelet effects. These compounds are being investigated as potential alternatives to existing P2Y12 antagonists, which are crucial in preventing thrombotic events in cardiovascular diseases. The optimization of such compounds aims to enhance efficacy while minimizing bleeding risks associated with antiplatelet therapy .

Inhibition of Phosphodiesterase Enzymes

The compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory conditions. Inhibition of PDE4 leads to increased levels of cyclic AMP, which can suppress inflammatory responses. This mechanism positions the compound as a candidate for treating diseases characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease .

Case Study 1: Antiplatelet Efficacy

In a clinical trial involving novel P2Y12 antagonists, the compound demonstrated promising results in reducing platelet aggregation in human plasma. The study highlighted its potential for use in patients at risk of thrombotic events due to its ability to inhibit platelet activation effectively .

Case Study 2: Anti-inflammatory Effects

A preclinical study evaluated the anti-inflammatory properties of the compound through its PDE4 inhibition. Animal models showed reduced levels of pro-inflammatory cytokines following treatment with the compound, suggesting its utility in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound NameMechanism of ActionReference
AntiplateletThis compoundP2Y12 receptor antagonism
Anti-inflammatoryThis compoundPDE4 inhibition

Mechanism of Action

The mechanism of action of 1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Pyridazine (Position 6) Piperidine Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features
1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid (Target) 4-Methoxyphenyl 3-carboxylic acid C₁₇H₁₉N₃O₃ 313.35 Electron-donating methoxy group; high potential for hydrogen bonding .
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid 4-Methylpiperazinyl 3-carboxylic acid C₁₅H₂₃N₅O₂ 305.38 Basic piperazine group enhances solubility; additional nitrogen atoms improve metal coordination .
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid 3-Fluorophenyl 4-carboxylic acid C₁₆H₁₆FN₃O₂ 301.32 Electron-withdrawing fluorine increases stability; altered piperidine conformation .
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 3-Methylphenyl 4-carboxylic acid C₁₇H₁₉N₃O₂ 297.35 Methyl group offers moderate lipophilicity; positional isomerism affects binding .
1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid 4-Bromophenylthio 3-carboxylic acid C₁₆H₁₆BrN₃O₂S 394.29 Thioether linkage and bromine enhance metabolic stability and polarizability .

Key Comparative Insights

Electronic and Steric Effects
  • 4-Methoxyphenyl (Target) vs. 4-Methylpiperazinyl : The methoxy group in the target compound donates electrons via resonance, increasing aromatic ring electron density. In contrast, the methylpiperazinyl substituent introduces basicity and hydrogen-bonding capability through its tertiary amine.
  • Fluorophenyl vs. Methylphenyl : The fluorine atom (3-Fluorophenyl) withdraws electrons, reducing ring reactivity compared to the electron-donating methyl group (3-Methylphenyl). This impacts interactions with hydrophobic binding pockets.
Functional Group Positioning
  • Piperidine-3-carboxylic acid (Target) vs. Piperidine-4-carboxylic acid : The carboxylic acid at position 3 in the target compound creates a distinct spatial arrangement compared to position 4 analogs, altering hydrogen-bonding networks and target affinity.

Biological Activity

1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine core linked to a pyridazine ring, which is further substituted with a 4-methoxyphenyl group. Its molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2} with a molecular weight of approximately 270.33 g/mol.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including those similar to this compound, exhibit promising antimicrobial properties. A study evaluated various analogs showing activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, highlighting their potential as antibacterial agents against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity Against
Compound A0.0039S. aureus
Compound B0.025E. coli

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, a recent investigation into piperidine derivatives indicated that certain structural modifications can enhance cytotoxicity against cancer cell lines. Specifically, compounds with a similar structure demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Study 1: Antiparasitic Activity

In another study focused on optimizing piperidine derivatives for antimalarial activity, it was found that modifications in the molecular structure could significantly influence the efficacy against Plasmodium falciparum. Compounds were tested in mouse models, showing varying degrees of effectiveness based on their structural characteristics .

Case Study 2: In Silico Evaluations

In silico studies have also been conducted to predict the biological activity of piperidine derivatives, including those related to this compound. These studies often utilize computational methods to assess the binding affinity of compounds to specific biological targets, providing insights into their potential therapeutic applications .

The biological activity of this compound is hypothesized to involve interaction with various cellular pathways. For example, its ability to inhibit certain enzymes or receptors may contribute to its antimicrobial and anticancer effects. Further research is needed to elucidate these mechanisms fully.

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